Cas no 90792-44-2 (Ethyl 5-Chlorohexanoate)
Ethyl 5-Chlorohexanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-Chlorohexanoate
- Hexanoic acid, 5-chloro-, ethyl ester
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- Inchi: 1S/C8H15ClO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3
- InChI Key: AXVJEVZIUUYMHS-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCCC(Cl)C
Ethyl 5-Chlorohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E901550-100mg |
Ethyl 5-Chlorohexanoate |
90792-44-2 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | E901550-500mg |
Ethyl 5-Chlorohexanoate |
90792-44-2 | 500mg |
$896.00 | 2023-05-18 | ||
| TRC | E901550-1g |
Ethyl 5-Chlorohexanoate |
90792-44-2 | 1g |
$ 1200.00 | 2023-09-07 | ||
| TRC | E901550-1000mg |
Ethyl 5-Chlorohexanoate |
90792-44-2 | 1g |
$1642.00 | 2023-05-18 |
Ethyl 5-Chlorohexanoate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Ethyl 5-Chlorohexanoate
Ethyl 5-Chlorohexanoate (CAS No. 90792-44-2): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 5-Chlorohexanoate, with the chemical formula C8H15ClO2 and CAS number 90792-44-2, is a significant compound in the realm of organic chemistry and pharmaceutical synthesis. This ester, derived from 5-chlorohexanoic acid, has garnered attention due to its versatile applications in the development of various chemical products, including agrochemicals, fragrances, and pharmaceutical intermediates. The presence of both a chloro substituent and an ester group makes it a valuable building block for further functionalization, enabling chemists to design complex molecular structures with precision.
The synthesis of Ethyl 5-Chlorohexanoate typically involves the esterification of 5-chlorohexanoic acid with ethanol under acidic conditions. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions can be optimized to achieve high yields and purity, making it a commercially viable process. Recent advancements in catalytic systems have also led to the development of more environmentally friendly synthetic routes, reducing the reliance on harsh reagents and minimizing waste generation.
In the pharmaceutical industry, Ethyl 5-Chlorohexanoate serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features allow for further derivatization into more complex molecules, which can exhibit a wide range of biological activities. For instance, modifications at the chloro-substituted carbon can lead to compounds with enhanced metabolic stability or improved binding affinity to biological targets. This has made Ethyl 5-Chlorohexanoate a popular choice for medicinal chemists working on drug discovery programs.
One of the most compelling applications of Ethyl 5-Chlorohexanoate is in the field of agrochemicals. The compound can be transformed into herbicides, fungicides, and insecticides by introducing additional functional groups or by incorporating it into larger molecular frameworks. The chloro group, in particular, plays a critical role in enhancing the bioactivity of these agrochemicals by improving their interaction with biological targets. Recent studies have highlighted the potential of Ethyl 5-Chlorohexanoate-based compounds in developing next-generation pesticides that are more effective and environmentally sustainable.
The fragrance industry also benefits from the use of Ethyl 5-Chlorohexanoate. Its ester moiety contributes to fruity and floral aroma profiles, making it a valuable component in perfumes and scented products. By adjusting the reaction conditions or employing different synthetic strategies, chemists can produce derivatives with varying olfactory characteristics. This flexibility has led to increased interest in Ethyl 5-Chlorohexanoate as a raw material for fine chemical synthesis.
Recent research has explored novel applications of Ethyl 5-Chlorohexanoate in material science. The compound's ability to undergo polymerization or cross-linking reactions has opened up possibilities for creating advanced materials with tailored properties. For example, Ethyl 5-Chlorohexanoate-based polymers have been investigated for their potential use in coatings, adhesives, and even biodegradable plastics. These materials could offer sustainable alternatives to traditional petroleum-based polymers, aligning with global efforts to reduce environmental impact.
The safety and handling of Ethyl 5-Chlorohexanoate are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous substance under standard regulatory frameworks, proper precautions must be taken to prevent exposure. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound. Additionally, storage conditions should be controlled to prevent degradation or unwanted reactions.
In conclusion, Ethyl 5-Chlorohexanoate (CAS No. 90792-44-2) is a multifaceted compound with broad applications across multiple industries. Its role as a synthetic intermediate in pharmaceuticals, agrochemicals, fragrances, and advanced materials underscores its importance in modern chemical synthesis. As research continues to uncover new uses and innovative synthetic methods for this compound, its significance is expected to grow further.
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